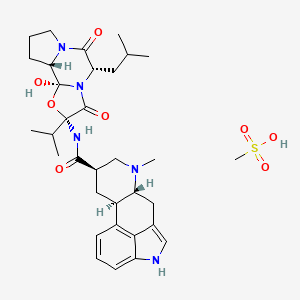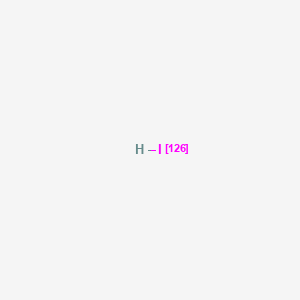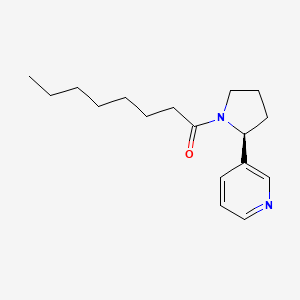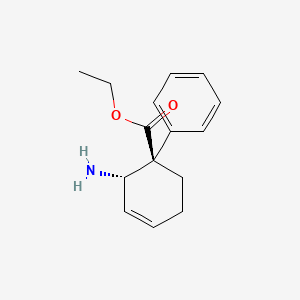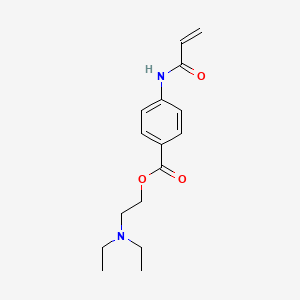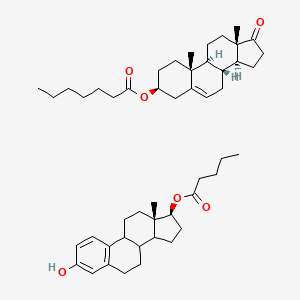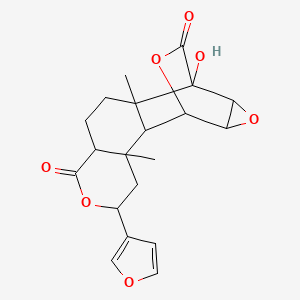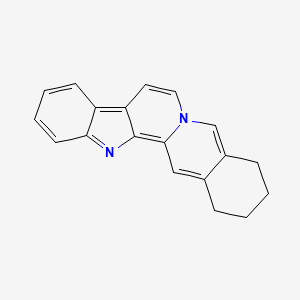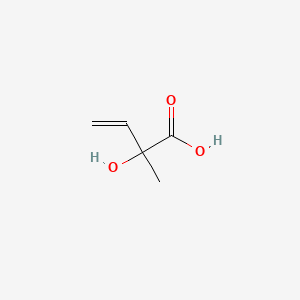
丁卡因
描述
Its IUPAC name is 2-(Butylamino)-N-(2-chloro-6-methylphenyl)acetamide . This compound is used primarily for its numbing effects in medical procedures.
科学研究应用
Butanilicaine has several applications in scientific research:
Chemistry: It is used as a model compound in the study of local anesthetics and their chemical properties.
Biology: Butanilicaine is used in studies involving nerve conduction and the blocking of sodium channels.
Medicine: As a local anesthetic, it is used in various medical procedures to provide localized numbness.
生化分析
Biochemical Properties
Butanilicaine plays a crucial role in biochemical reactions, particularly in the inhibition of voltage-gated sodium channels. This inhibition prevents the initiation and propagation of action potentials in neurons, leading to its anesthetic effects. Butanilicaine interacts with various enzymes and proteins, including sodium channels and possibly other ion channels. The nature of these interactions involves the binding of Butanilicaine to the sodium channels, thereby blocking the influx of sodium ions and preventing nerve signal transmission .
Cellular Effects
Butanilicaine affects various types of cells and cellular processes. In neurons, it inhibits the transmission of nerve impulses by blocking sodium channels. This leads to a decrease in neuronal excitability and provides the anesthetic effect. Butanilicaine also influences cell signaling pathways by altering the function of ion channels, which can impact gene expression and cellular metabolism. For example, the blockade of sodium channels can lead to changes in intracellular calcium levels, which in turn can affect various signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of Butanilicaine involves its binding to the voltage-gated sodium channels on the neuronal cell membrane. This binding inhibits the flow of sodium ions into the neuron, which is essential for the generation and propagation of action potentials. By blocking these channels, Butanilicaine effectively prevents nerve signal transmission, leading to its anesthetic effects. Additionally, Butanilicaine may interact with other ion channels and receptors, further modulating neuronal activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Butanilicaine can change over time The stability of Butanilicaine is an important factor, as it can degrade over time, affecting its efficacyIn vitro and in vivo studies have indicated that prolonged exposure to Butanilicaine can lead to changes in cellular function, including alterations in ion channel activity and gene expression .
Dosage Effects in Animal Models
The effects of Butanilicaine vary with different dosages in animal models. At low doses, Butanilicaine effectively blocks sodium channels and provides anesthetic effects without significant toxicity. At higher doses, Butanilicaine can cause adverse effects, including toxicity and potential damage to nerve cells. Threshold effects have been observed, where a certain dosage is required to achieve the desired anesthetic effect, but exceeding this dosage can lead to toxic effects .
Metabolic Pathways
Butanilicaine is involved in various metabolic pathways, primarily related to its breakdown and elimination from the body. The metabolism of Butanilicaine involves enzymatic reactions that convert it into inactive metabolites, which are then excreted. Enzymes such as cytochrome P450 may play a role in the metabolism of Butanilicaine, affecting its metabolic flux and metabolite levels .
Transport and Distribution
Butanilicaine is transported and distributed within cells and tissues through various mechanisms. It can diffuse across cell membranes and may be transported by specific transporters or binding proteins. The distribution of Butanilicaine within tissues is influenced by its lipophilicity, allowing it to accumulate in lipid-rich areas such as nerve membranes. This distribution is crucial for its anesthetic effects, as it needs to reach the target sodium channels to exert its action .
Subcellular Localization
The subcellular localization of Butanilicaine is primarily within the neuronal cell membrane, where it interacts with sodium channels. This localization is essential for its function as an anesthetic, as it needs to block sodium channels to prevent nerve signal transmission. Butanilicaine may also localize to other subcellular compartments, depending on its interactions with other biomolecules and its post-translational modifications .
准备方法
The synthesis of butanilicaine involves the formation of an amide bond. The process begins with the combination of 2-chloro-6-methylaniline and chloroacetyl chloride to form an intermediate. This intermediate is then alkylated with N-butylamine to yield butanilicaine . Industrial production methods typically follow similar synthetic routes but may involve optimization for large-scale production.
化学反应分析
Butanilicaine undergoes several types of chemical reactions:
Substitution Reactions: The chloro group in butanilicaine can be substituted under certain conditions.
Oxidation and Reduction:
作用机制
Butanilicaine exerts its effects by blocking voltage-gated sodium channels in nerve cells. This blockade prevents the initiation and propagation of action potentials, leading to a loss of sensation in the targeted area . The molecular targets are primarily the sodium channels, and the pathway involves the inhibition of sodium ion influx.
相似化合物的比较
Butanilicaine is similar to other local anesthetics such as lidocaine, bupivacaine, and tetracaine. it is unique in its specific chemical structure, which includes a butylamino group and a chloro-methylphenyl group. This structure imparts distinct pharmacological properties and a different profile of action compared to other local anesthetics .
Similar Compounds
Lidocaine: Another widely used local anesthetic with a different chemical structure.
Bupivacaine: Known for its longer duration of action compared to butanilicaine.
Tetracaine: A potent local anesthetic often used in spinal anesthesia.
属性
IUPAC Name |
2-(butylamino)-N-(2-chloro-6-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O/c1-3-4-8-15-9-12(17)16-13-10(2)6-5-7-11(13)14/h5-7,15H,3-4,8-9H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYQKFLLGRBICZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC(=O)NC1=C(C=CC=C1Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2081-65-4 (phosphate[1:1]), 6027-28-7 (mono-hydrochloride) | |
| Record name | Butanilicaine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003785215 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90191279 | |
| Record name | Butanilicaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90191279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3785-21-5 | |
| Record name | Butanilicaine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3785-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanilicaine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003785215 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanilicaine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13328 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Butanilicaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90191279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BUTANILICAINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7X3WV51F4N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



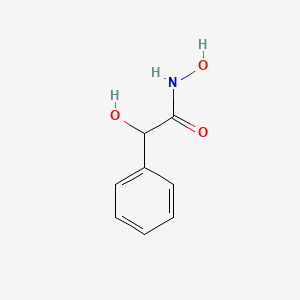

![1-Methyl-7-[2-(5-nitrofuran-2-yl)ethenyl]-4-oxo-1,8-naphthyridine-3-carboxylate](/img/structure/B1196181.png)
